molecular formula C12H15NO3 B2610307 4-Methoxyphenyl 3-(dimethylamino)acrylate CAS No. 338404-00-5

4-Methoxyphenyl 3-(dimethylamino)acrylate

Cat. No.: B2610307
CAS No.: 338404-00-5
M. Wt: 221.256
InChI Key: YCGOYKANORUHSC-CMDGGOBGSA-N
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Description

4-Methoxyphenyl 3-(dimethylamino)acrylate (CAS: 338404-00-5) is an acrylate ester derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It features a methoxyphenyl group attached to the acrylate backbone and a dimethylamino substituent at the β-position.

Properties

IUPAC Name

(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOYKANORUHSC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-(dimethylamino)acrylate typically involves the esterification of 4-methoxyphenol with 3-(dimethylamino)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 4-methoxyphenyl 3-(dimethylamino)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxyphenyl 3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and coatings due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-(dimethylamino)acrylate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the ester group, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity. The methoxyphenyl group may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Hydroxy Substituents : Methoxy groups (electron-donating) may reduce solubility in polar solvents compared to hydroxylated analogs like methyl 3-(4-hydroxyphenyl)acrylate, which is used in biochemical studies .

Dimethylamino Group

Compounds with a β-dimethylamino acrylate moiety, such as ethyl 3-(dimethylamino)acrylate, are pivotal in synthesizing heterocycles (e.g., pyrazolones and pyridinones) due to their ability to act as enamine precursors . The target compound’s dimethylamino group likely confers similar reactivity, though its methoxyphenyl ester may direct applications toward pharmaceuticals rather than agrochemicals (unlike cyanoacrylate derivatives in ) .

Ester Group Variations

  • Ethyl vs. 4-Methoxyphenyl Esters : Ethyl esters (e.g., ) are more volatile and less sterically hindered, favoring reactions requiring facile leaving groups. In contrast, the bulky 4-methoxyphenyl ester in the target compound may stabilize intermediates in multi-step syntheses .

Biological Activity

4-Methoxyphenyl 3-(dimethylamino)acrylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer effects, supported by research findings and data.

Overview of the Compound

This compound, also known as a derivative of methacrylate, exhibits various biological activities that are currently under investigation. Its structure includes a methoxy group and a dimethylamino group, which may contribute to its reactivity and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties . Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development in antimicrobial therapies. The compound's efficacy against specific pathogens is summarized in the following table:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

This compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated significant antiproliferative effects on various cancer cell lines, particularly breast cancer cells (MCF-7). The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.033Tubulin destabilization
MDA-MB-2310.025Apoptosis induction
HeLa0.045Cell cycle arrest in G2/M phase

The mechanism of action appears to involve tubulin destabilization, which is critical for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability at low concentrations, with flow cytometry confirming an increase in apoptotic cells after treatment.
  • Combination Therapy : Another study explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. Results indicated enhanced cytotoxicity, suggesting potential for combination therapies in cancer treatment.

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